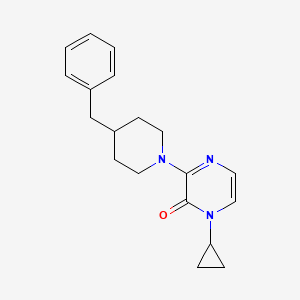![molecular formula C15H17ClN4O B6445647 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640845-74-3](/img/structure/B6445647.png)
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine (4-CPPM) is an organic compound that belongs to the class of piperazine derivatives. 4-CPPM is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a multi-functional compound that has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs and their effects on the body. It has also been used to study the biochemical and physiological effects of drugs and their metabolites. In addition, this compound has been used to study the effects of different environmental factors on the body, such as temperature, light, and air pollution.
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are often investigated as ligands for serotonin receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets, often neurotransmitter receptors, to modulate their activity . This can result in changes in the transmission of signals within the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a multi-functional compound that can be used to study a wide range of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, it cannot be used to study the effects of drugs or their metabolites on the body, as it does not bind to the same receptors as drugs.
Orientations Futures
The potential applications of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine are still being explored. Future studies could focus on its effects on various diseases, such as cancer, diabetes, and neurological disorders. In addition, further research could be done to better understand its mechanism of action and to develop more potent and specific compounds for use in laboratory experiments. Finally, further research could be done to explore the use of this compound in drug development, as it has been shown to have anti-cancer and anti-bacterial effects.
Méthodes De Synthèse
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine can be synthesized through a two-step process. The first step involves the condensation of 4-chloro-3-nitrophenol with piperazine to form the intermediate 4-chloro-3-nitropiperazine. This intermediate is then reacted with 6-methoxypyrimidine to produce this compound. This method is relatively straightforward and can be completed in a short amount of time.
Propriétés
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMJLHSUSNVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6445566.png)
![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine](/img/structure/B6445571.png)

![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445587.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445600.png)
![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445607.png)
![1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445623.png)
![N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445627.png)
![N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445629.png)
![N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445637.png)
![N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445642.png)
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)
![4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6445663.png)
![4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445665.png)
